2-Fluoro-5-nitrophenol

Vue d'ensemble

Description

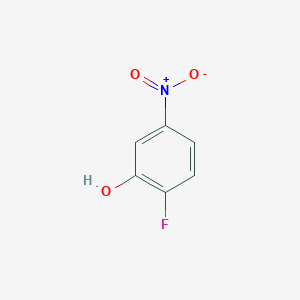

2-Fluoro-5-nitrophenol is an organic compound with the molecular formula C₆H₄FNO₃. It is a white to light yellow crystalline powder with a pungent odor. This compound is soluble in organic solvents like ethanol and chloroform but only slightly soluble in water . It is primarily used as an intermediate in organic synthesis and in the preparation of various chemical compounds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Fluoro-5-nitrophenol can be synthesized through the fluorination of p-nitrophenol. Common fluorinating agents include hydrofluoric acid or sodium fluoride, and the reaction is typically carried out at an appropriate temperature . Another method involves the reaction of 3,4-difluoronitrobenzene with an inorganic alkali to generate 2-fluoro-4-nitrophenolate, which is then converted to 2-fluoro-4-nitrophenol through acid neutralization .

Industrial Production Methods: The industrial production of this compound often involves the use of hydrofluoric acid or sodium fluoride as fluorinating agents. The reaction is conducted under controlled temperature conditions to ensure the desired product yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Fluoro-5-nitrophenol undergoes various chemical reactions, including:

Substitution Reactions: The nitro group can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The phenolic group can be oxidized to form quinones under oxidative conditions.

Common Reagents and Conditions:

Substitution: Reagents like halides or alkylating agents can be used.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Major Products:

Substitution: Formation of various substituted phenols.

Reduction: Formation of 2-fluoro-5-aminophenol.

Oxidation: Formation of quinones and other oxidized derivatives

Applications De Recherche Scientifique

Organic Synthesis

Role in Synthesis : 2-Fluoro-5-nitrophenol serves as a key building block in the synthesis of complex organic molecules. Its reactive nitro group and electron-withdrawing fluorine atom enhance its reactivity, making it suitable for constructing intricate structures.

Case Study : The compound has been successfully employed in the total synthesis of the CPI subunit of the antitumor antibiotic CC-1065, demonstrating its utility in pharmaceutical chemistry.

Biological Research

Nucleic Acid Modification : In biological applications, this compound has been explored for modifying nucleic acids to improve their stability for mass spectrometry analysis. It is incorporated into DNA strands via polymerase chain reaction using 2′-fluoronucleoside triphosphates.

Results : Modified DNA exhibits increased resistance to fragmentation, enhancing the accuracy of genetic analyses such as MALDI-MS.

Pharmacological Potential : The compound is also investigated for its role in synthesizing pharmacologically active molecules, particularly inhibitors of angiogenesis. Various synthesized compounds have shown promising biological activity.

Materials Science

Novel Material Development : In materials science, this compound is used as a precursor for creating materials with specific electronic or structural properties. These materials can exhibit unique characteristics such as fluorescence or conductivity.

| Property | Description |

|---|---|

| Fluorescence | Used in developing fluorescent materials for sensors |

| Conductivity | Enhances electronic properties in molecular electronics |

Environmental Science

Detection of Nitroaromatic Compounds : The compound is utilized in environmental science for detecting harmful nitroaromatic pollutants. It can be modified to interact with light at specific wavelengths, inducing chemical reactions that produce reactive species capable of inducing cell death in target organisms.

| Application Area | Methodology | Outcome |

|---|---|---|

| Environmental Sensing | Chemical modification for light interaction | Effective detection of nitroaromatic pollutants |

Forensic Science

Explosive Detection : In forensic applications, this compound acts as a reagent that reacts with nitroaromatic compounds commonly found in explosives. This reaction produces a detectable color change, facilitating on-site detection methods.

Antimicrobial Efficacy

A study conducted on multiple bacterial strains demonstrated significant growth inhibition at concentrations as low as 50 µg/mL, highlighting its potential as an antimicrobial agent.

Anticancer Activity

Research evaluating the compound's effects on colorectal cancer cell lines revealed a dose-dependent reduction in cell viability with IC50 values around 25 µM. This indicates its potential as an anticancer therapeutic by targeting specific kinases involved in cellular signaling pathways.

Mécanisme D'action

The mechanism of action of 2-Fluoro-5-nitrophenol involves its interaction with molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or proteins, leading to changes in cellular processes. For example, derivatives of nitrophenols have been shown to inhibit protoporphyrinogen oxidase, an enzyme involved in the biosynthesis of heme .

Comparaison Avec Des Composés Similaires

5-Fluoro-2-nitrophenol: Similar in structure but with the fluorine and nitro groups in different positions.

2-Fluoro-4-nitrophenol: Another isomer with the nitro group in the para position relative to the fluorine.

2-Fluoro-3-nitrophenol: An isomer with the nitro group in the meta position relative to the fluorine

Uniqueness: 2-Fluoro-5-nitrophenol is unique due to its specific arrangement of the fluorine and nitro groups, which imparts distinct chemical and physical properties. This arrangement influences its reactivity and the types of reactions it can undergo, making it valuable for specific synthetic applications.

Activité Biologique

2-Fluoro-5-nitrophenol (CAS No. 22510-08-3) is an organic compound that has garnered attention for its diverse biological activities and applications in various fields, including pharmaceuticals, environmental science, and materials science. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 157.10 g/mol

- Structure : The presence of a fluorine atom and a nitro group significantly influences the reactivity and biological properties of the compound.

Mechanisms of Biological Activity

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Modification of Nucleic Acids : The compound has been investigated for its ability to enhance the stability of nucleic acids. It is incorporated into DNA strands during polymerase chain reaction (PCR), resulting in modified DNA that shows increased resistance to fragmentation. This property is particularly beneficial for mass spectrometry analysis, improving the accuracy of genetic studies.

- Antimicrobial and Anticancer Properties : Research indicates that this compound may possess antimicrobial and anticancer activities. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines and exhibit bactericidal effects against specific pathogens .

- Synthesis of Therapeutic Agents : The compound serves as a key intermediate in the synthesis of angiogenesis inhibitors, which are potential therapeutic agents for cancer treatment. Its reactive nitro group allows for the formation of complex structures that can interact with biological targets.

Table 1: Summary of Biological Applications

| Application Area | Description | Results/Findings |

|---|---|---|

| Nucleic Acid Modification | Enhances stability of DNA for mass spectrometry analysis | Increased resistance to fragmentation |

| Pharmaceutical Development | Intermediate for synthesizing angiogenesis inhibitors | Promising therapeutic candidates |

| Antimicrobial Research | Investigated for antimicrobial properties against various pathogens | Effective against specific bacterial strains |

| Environmental Science | Used in detecting harmful nitroaromatic compounds | Potential for sensing applications |

| Materials Science | Precursor for developing materials with unique electronic or structural properties | Enhanced mechanical properties observed |

Case Studies

- Anticancer Activity : A study explored the effects of this compound derivatives on human cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting potential as a chemotherapeutic agent.

- Environmental Detection : In environmental science, this compound was utilized to develop sensors for detecting nitroaromatic pollutants. The compound's reactivity enables efficient binding with target analytes, facilitating sensitive detection methods .

- Synthesis of Complex Organic Molecules : Researchers have successfully used this compound in multi-step synthesis processes to create novel compounds with enhanced biological activity. These compounds are being evaluated for their potential therapeutic effects in various disease models.

Toxicological Considerations

While exploring the biological activity of this compound, it is essential to consider its safety profile:

- Hazard Classification : The compound is classified as hazardous, with precautionary statements indicating risks such as skin irritation and environmental toxicity .

- Regulatory Status : Continuous monitoring and assessment are necessary to ensure safe handling and application in research and industry.

Propriétés

IUPAC Name |

2-fluoro-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO3/c7-5-2-1-4(8(10)11)3-6(5)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRLFZAMCVAQLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80634509 | |

| Record name | 2-Fluoro-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22510-08-3 | |

| Record name | 2-Fluoro-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying 2-Fluoro-5-nitrophenol in the context of 17β-hydroxysteroid dehydrogenase type 14?

A1: The research paper you provided focuses on the structural analysis of 17β-HSD14 variant S205 in complex with this compound []. While the abstract doesn't delve into the specific reasons for choosing this compound, it suggests that this compound likely acts as a ligand for this enzyme.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.